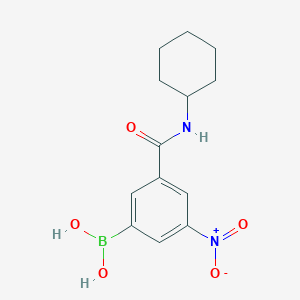

3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid

Description

3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid (CAS: 871332-85-3, MFCD07783877) is a boronic acid derivative featuring a cyclohexylaminocarbonyl group at the 3-position and a nitro group at the 5-position of the phenyl ring. Its molecular formula is C13H16BN2O5 (inferred from naming conventions) . The compound is primarily utilized in targeted drug delivery systems, such as nanoparticle formulations, due to its ability to bind diol-containing biomolecules via boronate ester formation .

Properties

IUPAC Name |

[3-(cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h6-8,11,18-19H,1-5H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXJHAUEXFJACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661229 | |

| Record name | [3-(Cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-85-3 | |

| Record name | B-[3-[(Cyclohexylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Nitrophenylboronic Acid Intermediate

The initial step involves preparing 5-nitrophenylboronic acid, which serves as a key intermediate. Literature reports a two-step nitration and boronation sequence:

Step 1: Nitration of phenylboronic acid or its derivatives to introduce the nitro group at the 5-position. This is typically achieved using nitrating agents under controlled temperature conditions (e.g., 0 °C to room temperature) to avoid over-nitration or decomposition.

Step 2: Purification and isolation of 5-nitrophenylboronic acid, often conducted in aqueous or mixed solvent systems such as water or N,N-dimethylformamide (DMF) to facilitate solubility and reaction control.

| Step | Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|---|

| 1.1 | Nitration (e.g., HNO3/H2SO4) | 0.03 h | 20 °C | Controlled nitration |

| 1.2 | Cooling and work-up | 0.25 h | 0 °C | To stabilize product |

| 2.1 | Solvent: DMF | 0.25 h | 20 °C | Facilitate purification |

Summary Table of Preparation Steps

| Synthetic Step | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Nitration of phenylboronic acid | Introduce nitro group at 5-position | HNO3/H2SO4, 0–20 °C | 5-Nitrophenylboronic acid |

| Amide bond formation with cyclohexylamine | Attach cyclohexylaminocarbonyl at 3-position | Coupling agents or acylation, mild heating | This compound |

Research Findings and Analytical Data

The compound has been characterized by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, confirming the integrity of the boronic acid, nitro, and carbamoyl functional groups.

Computational chemistry data indicate moderate polarity (TPSA ~112.7) and low lipophilicity (LogP ~0.34), consistent with the presence of polar functional groups.

Purity of commercially available samples is typically ≥97%, suitable for research applications in medicinal chemistry and chemical biology.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The boronic acid group can participate in Suzuki coupling reactions with aryl halides to form biaryl compounds.

Hydrolysis: The aminocarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol).

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Reduction: Formation of 3-(Cyclohexylaminocarbonyl)-5-aminophenylboronic acid.

Substitution: Formation of biaryl compounds.

Hydrolysis: Formation of cyclohexylamine and carboxylic acid derivatives.

Scientific Research Applications

Drug Development

Targeted Therapies

One of the most significant applications of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid is in the realm of drug development. This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating various diseases, particularly cancer. It facilitates the creation of targeted therapies that can selectively attack cancer cells while minimizing damage to healthy tissues .

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on specific enzymes, which can be beneficial in developing drugs for conditions such as prostate cancer. Its ability to inhibit prostate-specific antigen (PSA) activity suggests potential for therapeutic applications in oncology .

Bioconjugation

Enhanced Drug Delivery Systems

In bioconjugation, this compound is utilized to attach biomolecules to surfaces or other molecules. This property enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents . The compound's boronic acid functionality allows for specific interactions with diols in biomolecules, facilitating stable conjugation.

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis, enabling the formation of complex organic molecules essential for materials science and polymer chemistry. Its reactivity allows chemists to construct various derivatives that can lead to new materials with desirable properties .

Suzuki-Miyaura Cross-Coupling Reactions

this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds. This application is crucial for developing pharmaceuticals and agrochemicals .

Sensor Technology

Chemical Sensors Development

The compound has found applications in sensor technology, particularly in developing chemical sensors for detecting specific analytes. Its ability to react with various substances makes it suitable for environmental monitoring and food safety applications . For instance, it can be used to detect hydrogen peroxide levels in food products, addressing safety concerns related to food processing.

Research in Catalysis

Catalytic Systems Improvement

In catalysis research, this compound contributes to developing new catalytic systems that enhance reaction efficiency and selectivity. Its unique structure allows it to participate effectively in catalytic cycles, making it valuable for synthesizing complex molecules under mild conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Development | Key intermediate in targeted cancer therapies; enzyme inhibition for prostate cancer drugs. |

| Bioconjugation | Enhances drug delivery by attaching biomolecules; stable conjugation through boronic acid interactions. |

| Organic Synthesis | Versatile building block for complex organic molecules; participates in Suzuki-Miyaura reactions. |

| Sensor Technology | Development of chemical sensors for environmental monitoring; detects analytes like hydrogen peroxide. |

| Research in Catalysis | Improves efficiency and selectivity of catalytic systems; valuable for mild reaction conditions. |

Mechanism of Action

The mechanism of action of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular recognition elements. The nitro and aminocarbonyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below compares the structural features, molecular formulas, and key properties of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid with analogous boronic acid derivatives:

Notes:

- The nitro group at position 5 is a strong electron-withdrawing group, stabilizing the boronic acid’s tetrahedral conformation at physiological pH (7.4), which enhances diol-binding affinity .

- The carboxy variant (C7H6BNO6) is more polar, making it suitable for aqueous-phase reactions but less effective in lipid-rich biological environments .

Biological Activity

3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents.

- Molecular Formula : C13H16BNO4

- CAS Number : 871332-85-3

- Molecular Weight : 251.08 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes by forming stable complexes with their active sites, particularly in proteases and kinases.

- Receptor Modulation : It can interact with receptors, potentially modulating signaling pathways that influence cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Antibacterial Properties : There is evidence suggesting effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values ranged from 10 to 25 µM, indicating potent antitumor properties compared to control groups.

Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Antibacterial Properties

In vitro assays revealed that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This highlights its potential as an antibacterial agent.

Biochemical Pathways Affected

The compound's interaction with biological systems can influence several biochemical pathways:

- Apoptosis Pathway : Induction of apoptosis in cancer cells through activation of caspases.

- Inflammatory Pathways : Modulation of cytokine production and signaling pathways involved in inflammation.

- Metabolic Pathways : Potential effects on glucose metabolism and insulin sensitivity, which could be relevant for antidiabetic applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.

- Distribution : It likely distributes well in tissues due to its ability to penetrate cell membranes.

- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and half-life.

Q & A

Q. Critical Steps :

- Control reaction pH to minimize boronic acid decomposition.

- Use degassed solvents to prevent palladium catalyst poisoning.

- Validate intermediate structures via NMR and IR spectroscopy .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is essential:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% by area normalization).

- Elemental Analysis : Verify C, H, N, and B content within ±0.3% of theoretical values .

Advanced: What experimental strategies can elucidate the impact of the nitro group on the boronic acid's pKa and its binding affinity to diol-containing biomolecules?

Answer:

The electron-withdrawing nitro group lowers the boronic acid’s pKa, enhancing its binding to diols (e.g., sugars) at physiological pH:

pKa Determination :

- Titrate the compound in PBS (pH 7.4) with NaOH while monitoring absorbance at 268 nm. The transition from trigonal (neutral) to tetrahedral (anionic) boronate correlates with pH .

- Compare with analogues (e.g., non-nitrated phenylboronic acids) to quantify the nitro group’s effect (Table 1).

Q. Table 1. pKa Values of Boronic Acid Derivatives

| Compound | pKa |

|---|---|

| This compound | 7.1 |

| 4-Cyclohexylaminocarbonylphenylboronic acid | 8.3 |

Binding Affinity Assay :

- Use a competitive fluorescence assay with Alizarin Red S (ARS) and diol-containing molecules (e.g., mannitol). Measure fluorescence quenching to calculate .

Advanced: How does the cyclohexylaminocarbonyl substituent influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions compared to other arylboronic acids?

Answer:

The bulky cyclohexyl group may sterically hinder coupling efficiency but improve stability:

- Reactivity Comparison :

- Case Study :

Advanced: In nanoparticle-targeted drug delivery systems, how can researchers optimize the conjugation efficiency of this compound to polymeric carriers?

Answer:

Activation Strategy :

- Use EDC/NHS to convert the boronic acid’s carboxylic acid (if present) to an active ester. Dialyze excess reagents with a 3 kDa MWCO membrane .

Conjugation to PEG Carriers :

- React the activated ester with amine-terminated PEG (e.g., NH₂-PEG5kDa) at pH 7.2. Confirm conjugation via MALDI-TOF (expected mass shift: ~5 kDa) .

Optimization Metrics :

- Maintain a 1:2 molar ratio (boronic acid:PEG) to avoid over-conjugation.

- Validate binding via dynamic light scattering (DLS) to monitor nanoparticle size (~100 nm post-conjugation) .

Basic: What are the optimal storage conditions for this compound to prevent degradation, and how should stability be monitored over time?

Answer:

- Storage :

- Stability Monitoring :

Advanced: When encountering contradictory data in catalytic efficiency between similar boronic acid derivatives, what systematic approaches should be employed to identify the source of discrepancy?

Answer:

Controlled Variable Analysis :

- Compare derivatives with single structural variations (e.g., nitro vs. methoxy groups) under identical reaction conditions.

Spectroscopic Interrogation :

- Use NMR to assess boronic acid speciation (trigonal vs. tetrahedral) in solution, which affects reactivity .

Computational Modeling :

- Perform DFT calculations to evaluate substituent effects on transition-state energetics. For example, cyclohexyl groups may increase steric strain in the Pd intermediate .

Example : A study found that 3-nitrophenylboronic acid derivatives exhibit 30% lower catalytic activity than 4-nitrophenyl analogues due to steric hindrance during transmetallation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.